molecular formula C11H14O4 B089445 4-Ethoxy-3-methoxyphenylacetic acid CAS No. 120-13-8

4-Ethoxy-3-methoxyphenylacetic acid

Cat. No.: B089445
CAS No.: 120-13-8
M. Wt: 210.23 g/mol
InChI Key: XVNXRPVJRCYHEW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxyphenylacetic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenylacetic acid backbone. This compound is often used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methoxyphenylacetic acid typically involves the ethylation and methylation of phenylacetic acid derivatives. One common method includes the reaction of 4-hydroxy-3-methoxyphenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methoxyphenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-ethoxy-3-methoxybenzoic acid, while reduction can produce 4-ethoxy-3-methoxyphenylethanol .

Scientific Research Applications

4-Ethoxy-3-methoxyphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxyphenylacetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 3-Ethoxyphenylacetic acid
  • 4-Ethoxyphenylacetic acid

Comparison

4-Ethoxy-3-methoxyphenylacetic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution pattern can influence its chemical reactivity and biological activity compared to similar compounds. For instance, 4-Methoxyphenylacetic acid lacks the ethoxy group, which may result in different pharmacological properties .

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNXRPVJRCYHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074467
Record name 4-Ethoxy-3-methoxyphenylacetic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-13-8
Record name 4-Ethoxy-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
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Record name 4-Ethoxy-3-methoxyphenylacetic acid
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Record name 120-13-8
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Record name 4-Ethoxy-3-methoxyphenylacetic acid
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Record name 4-ethoxy-3-methoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-Ethoxy-3-methoxyphenylacetic acid in the synthesis of 7-ethoxy-3-hydroxy-6-methoxy-1-methyl-4-nitroisoquinoline (RWJ 19959,2)?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 7-ethoxy-3-hydroxy-6-methoxy-1-methyl-4-nitroisoquinoline (RWJ 19959,2) []. This particular route was developed to address the safety concerns associated with a previous method involving a potentially explosive perchlorate salt intermediate []. The use of this compound provides a safer and more scalable alternative for synthesizing this important isoquinoline derivative.

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